2-Chloro-1,3-thiazole-4-carbonyl chloride

Description

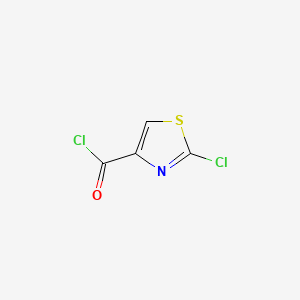

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMPHVBYKQYVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664671 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16099-04-0 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1,3 Thiazole 4 Carbonyl Chloride

Synthesis of Precursor Thiazole-4-carboxylic Acids

The cornerstone of synthesizing 2-chloro-1,3-thiazole-4-carbonyl chloride lies in the efficient construction of its parent carboxylic acid. Various methodologies have been developed for this purpose, primarily involving the formation of the thiazole (B1198619) ring followed by the introduction or modification of functional groups at the C-2 and C-4 positions.

Heterocyclic Ring Formation Strategies

The Hantzsch thiazole synthesis remains a fundamental and versatile method for constructing the thiazole core. sci-hub.se This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-4-carboxylic acid derivatives, a common approach is the reaction of an α-halo-β-ketoester with a thioamide, which directly installs the carboxylic ester group at the C-4 position.

Another strategy involves the reaction of compounds containing a pre-formed C-C-N unit with a sulfur-containing reagent. For instance, ethyl isocyanoacetate can be condensed with thiono esters to yield ethyl thiazole-4-carboxylate. orgsyn.org

Functional Group Introduction at C-2 and C-4 Positions

The introduction of the chloro group at the C-2 position and the carboxylic acid at the C-4 position can be achieved through several synthetic routes:

From 2-Aminothiazole (B372263) Derivatives: A common and effective method is the Sandmeyer reaction, which converts a C-2 amino group into a chloro group. springerprofessional.dechemguide.co.uk Starting from ethyl 2-aminothiazole-4-carboxylate, a diazotization reaction followed by treatment with a copper(I) chloride source yields ethyl 2-chloro-1,3-thiazole-4-carboxylate. Subsequent hydrolysis of the ester furnishes the desired 2-chloro-1,3-thiazole-4-carboxylic acid. organic-chemistry.orgchembk.com

Oxidation of a C-4 Methyl Group: An alternative route involves the oxidation of a C-4 alkyl group. For example, 2-chloro-4-methylthiazole (B1304918) can be oxidized to 2-chloro-1,3-thiazole-4-carboxylic acid using strong oxidizing agents like potassium permanganate. chemimpex.comlibretexts.org Similarly, a C-4 hydroxymethyl group can be oxidized to the carboxylic acid. sci-hub.sewikipedia.org

Hydrolysis of a C-4 Ester or Nitrile: As mentioned, the hydrolysis of an ester group at the C-4 position is a straightforward method to obtain the carboxylic acid. This can be achieved under either acidic or basic conditions. nih.gov

The following table summarizes various synthetic approaches to 2-chloro-1,3-thiazole-4-carboxylic acid and its precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Ethyl 2-aminothiazole-4-carboxylate | 1. NaNO₂, HCl 2. CuCl | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | Not specified | organic-chemistry.org |

| 2-Chloro-4-methylthiazole | KMnO₄, heat | 2-Chloro-1,3-thiazole-4-carboxylic acid | Not specified | chemimpex.comlibretexts.org |

| 2-Chloro-4-(hydroxymethyl)thiazole | Oxidizing agent (e.g., Jones reagent) | 2-Chloro-1,3-thiazole-4-carboxylic acid | Not specified | sci-hub.sewikipedia.org |

| Ethyl 2-chloro-1,3-thiazole-4-carboxylate | NaOH(aq), then H⁺ | 2-Chloro-1,3-thiazole-4-carboxylic acid | Not specified | nih.gov |

| 2-Aminothiazole-4-carboxylic acid | 1. NaNO₂, H₂SO₄ 2. CuCl | 2-Chloro-1,3-thiazole-4-carboxylic acid | Not specified | springerprofessional.desigmaaldrich.com |

Conversion of Thiazole-4-carboxylic Acids to Acyl Chlorides

The transformation of the carboxylic acid to the more reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose due to its efficacy and the convenient removal of gaseous byproducts. libretexts.orglibretexts.org

Optimization of Chlorinating Reagents and Conditions (e.g., Thionyl Chloride)

The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. chembk.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent such as toluene, dichloromethane, or chloroform. durham.ac.uk

The efficiency of the chlorination can often be enhanced by the addition of a catalytic amount of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF). durham.ac.uk These catalysts react with thionyl chloride to form a more reactive Vilsmeier-type intermediate, which then facilitates the conversion of the carboxylic acid.

Table of Chlorination Conditions:

| Carboxylic Acid | Chlorinating Agent | Catalyst | Solvent | Temperature | Product | Reference(s) |

| 2-Chloro-1,3-thiazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | DMF (cat.) | Toluene | Reflux | This compound | durham.ac.uk |

| General Carboxylic Acid | Thionyl chloride (SOCl₂) | Pyridine (cat.) | Neat or inert solvent | Heat | General Acyl Chloride | durham.ac.uk |

| General Carboxylic Acid | Oxalyl chloride | DMF (cat.) | Dichloromethane | Room Temp | General Acyl Chloride | organic-chemistry.org |

Control of Reaction Byproducts and Purity

The primary byproducts of the reaction with thionyl chloride are sulfur dioxide and hydrogen chloride, which are gases and can be readily removed from the reaction mixture. chembk.com However, the use of excess thionyl chloride is common to ensure complete conversion, and this excess must be removed after the reaction, typically by distillation or evaporation under reduced pressure. chemguide.co.uk

The purity of the final acyl chloride is crucial for subsequent reactions. Any residual thionyl chloride or byproducts can interfere with downstream applications. Careful purification, often by distillation or crystallization, is therefore essential. The formation of colored impurities can sometimes be an issue, and treatment with activated carbon may be necessary.

Advanced Synthetic Approaches and Process Development

For the large-scale and more sustainable synthesis of this compound and similar heterocyclic compounds, modern synthetic methodologies such as flow chemistry are being explored. sci-hub.sechim.ituc.pt Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. springerprofessional.dedurham.ac.uk

The continuous production of acyl chlorides has been demonstrated using microreactor technology. chim.it In such a system, the carboxylic acid and the chlorinating agent are continuously pumped and mixed in a heated reactor, allowing for precise control over reaction parameters and residence time. This can lead to a more efficient and safer process, particularly when dealing with exothermic reactions and hazardous reagents. The integration of in-line purification steps can further streamline the manufacturing process. uc.pt

Chemo- and Regioselective Synthesis Pathways

The synthesis of this compound is fundamentally built upon the creation of its precursor, 2-chloro-1,3-thiazole-4-carboxylic acid. sigmaaldrich.com The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, and modern adaptations of it allow for the necessary chemo- and regioselectivity.

A primary pathway involves the reaction of a thioamide with an α-haloketone or its equivalent. For the synthesis of the 2-chloro-1,3-thiazole-4-carboxylic acid core, a common strategy begins with the cyclocondensation of thiourea (B124793) with ethyl 2-chloro-3-oxobutanoate. This reaction selectively forms ethyl 2-amino-4-methylthiazole-5-carboxylate. Subsequent reactions are then required to introduce the chlorine at the 2-position and convert the ester and methyl group into the desired carboxylic acid at the 4-position.

A more direct and regioselective approach starts with precursors already containing the required functionalities. One such pathway could involve the reaction of thioformamide (B92385) with a derivative of dichloropyruvic acid. However, controlling the regioselectivity—ensuring the formation of the 4-carbonyl derivative instead of the 5-carbonyl isomer—is critical. The reaction conditions, including solvent and temperature, are optimized to favor the desired isomer. nih.gov

The conversion of the precursor, 2-chloro-1,3-thiazole-4-carboxylic acid, to the final acid chloride is a standard and highly efficient transformation. sigmaaldrich.comorgoreview.com This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comchemistrysteps.com The use of a weak base like pyridine is common to neutralize the HCl byproduct. orgoreview.com

The mechanism for this conversion when using thionyl chloride involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.org This is followed by the loss of a chloride ion to form a chlorosulfite intermediate, which is a very good leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to a tetrahedral intermediate that collapses to yield the final this compound, along with sulfur dioxide and hydrogen chloride as gaseous byproducts. chemistrysteps.comlibretexts.org

Table 1: Reagents for Carboxylic Acid to Acyl Chloride Conversion

| Chlorinating Agent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with pyridine | SO₂, HCl | Common and effective; byproducts are gases, simplifying purification. orgoreview.comchemistrysteps.com |

| Oxalyl Chloride ((COCl)₂) | Room temperature, inert solvent | CO, CO₂, HCl | Milder conditions than SOCl₂, useful for sensitive substrates. orgoreview.com |

| Phosphorus Pentachloride (PCl₅) | Varies | POCl₃, HCl | Strong chlorinating agent. chemistrysteps.com |

Scalable Preparation Protocols for Research Applications

Developing a scalable synthesis for this compound for research applications requires careful consideration of reagent cost, reaction safety, and purification efficiency. The two-stage process involving the synthesis of 2-chloro-1,3-thiazole-4-carboxylic acid followed by its conversion to the acid chloride is generally amenable to scaling.

For the initial synthesis of the thiazole ring, one-pot procedures are often favored for scalability as they reduce the number of workup and purification steps, saving time and materials. nih.gov For instance, a multi-component reaction where the starting materials are mixed together under conditions that drive the formation of the desired thiazole precursor can be highly efficient. nih.gov

The choice of reagents is also critical for scalability. Using readily available and less hazardous starting materials is preferred. For example, some modern thiazole syntheses utilize microwave irradiation to accelerate reaction times and improve yields, which can be adapted for batch processing on a larger scale. organic-chemistry.org

The conversion of the carboxylic acid to the acid chloride is a robust and high-yielding reaction, making it well-suited for large-scale preparation. orgoreview.com Using thionyl chloride is often the most cost-effective and practical method for scale-up, as the gaseous byproducts are easily removed, simplifying the product isolation. chemistrysteps.com The reaction can be run in a suitable inert solvent from which the product can be isolated by distillation or crystallization.

A typical scalable laboratory protocol would involve dissolving 2-chloro-1,3-thiazole-4-carboxylic acid in an inert solvent like toluene. A slight excess of thionyl chloride is then added, and the mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure, yielding the crude this compound, which can be purified by vacuum distillation.

Table 2: Scalable Synthesis Parameters

| Parameter | Consideration for Scalability | Example |

|---|---|---|

| Reaction Type | One-pot or convergent synthesis to minimize steps. | Multi-component reaction for the thiazole ring formation. nih.gov |

| Reagents | Cost-effective, readily available, and lower hazard. | Use of thionyl chloride over more expensive reagents for chlorination. orgoreview.com |

| Solvent | Easily recoverable, low toxicity, appropriate boiling point. | Toluene for the chlorination step, allowing for azeotropic removal of HCl. |

| Purification | Distillation or crystallization preferred over chromatography. | Vacuum distillation of the final product. |

| Safety | Management of exothermic reactions and gaseous byproducts. | Controlled addition of reagents and proper ventilation for SO₂ and HCl. |

These protocols ensure that this compound can be produced in sufficient quantities for extensive research and development projects. thieme.de

Chemical Reactivity and Transformation Pathways of 2 Chloro 1,3 Thiazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center

The acyl chloride functional group is the most reactive site on the molecule for nucleophilic attack. These reactions proceed via a classic nucleophilic acyl substitution mechanism, which involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, a very good leaving group, to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org

Formation of Esters, Amides, and Thioesters

2-Chloro-1,3-thiazole-4-carbonyl chloride readily reacts with a variety of nucleophiles to form corresponding carboxylic acid derivatives.

Esterification: In the presence of an alcohol (R'-OH) and typically a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, the acyl chloride is converted into the corresponding ester. This reaction, known as alcoholysis, is a standard transformation for acyl chlorides. libretexts.org

Amidation: The reaction with primary or secondary amines (R'R''NH) proceeds vigorously, often at low temperatures, to yield stable 2-chloro-1,3-thiazole-4-carboxamides. nih.gov This aminolysis reaction is one of the most common transformations of acyl chlorides due to the high nucleophilicity of amines. libretexts.orgtaylorandfrancis.com The synthesis of various bioactive molecules, such as kinase inhibitors and anti-cancer agents, often involves the formation of an amide bond from an acyl chloride precursor. nih.govnih.gov

Thioesterification: Thiols (R'-SH) react in a manner analogous to alcohols, usually in the presence of a base, to produce 2-chloro-1,3-thiazole-4-carbothioates.

The general scheme for these transformations is presented below.

| Nucleophile (Nu-H) | Product | Product Class |

| R'-OH (Alcohol) | 2-Chloro-1,3-thiazole-4-carboxylate ester | Ester |

| R'R''NH (Amine) | 2-Chloro-1,3-thiazole-4-carboxamide | Amide |

| R'-SH (Thiol) | 2-Chloro-1,3-thiazole-4-carbothioate | Thioester |

Reactions with Hydroxylamine (B1172632) and Hydrazine (B178648) Derivatives

The high electrophilicity of the acyl chloride allows for efficient reaction with nitrogen-based nucleophiles like hydroxylamine and hydrazine.

Reaction with Hydroxylamine: The reaction with hydroxylamine (NH₂OH) yields the corresponding N-hydroxy-2-chloro-1,3-thiazole-4-carboxamide, also known as a hydroxamic acid.

Reaction with Hydrazine: Hydrazine monohydrate (N₂H₄·H₂O) reacts to form 2-chloro-1,3-thiazole-4-carbohydrazide. This product is a key intermediate for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles, through subsequent cyclization reactions. rsc.org Research has shown that acyl hydrazides can be readily prepared in high yields by reacting acid chlorides with hydrazine monohydrate. rsc.org

Kinetic and Thermodynamic Aspects of Acylation

While specific kinetic and thermodynamic data for acylation reactions involving this compound are not extensively detailed in the available literature, general principles of nucleophilic acyl substitution govern its reactivity. The rate of reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the leaving group.

Reactivity of the C-2 Chlorine Atom

The chlorine atom attached to the C-2 position of the thiazole (B1198619) ring is significantly less reactive than the acyl chloride. However, it can undergo substitution reactions, particularly through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, which greatly enhances the synthetic utility of the molecule.

Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is an electron-deficient aromatic system. This electron deficiency is further enhanced by the electron-withdrawing nature of the C-4 carbonyl chloride (or its derivatives like esters and amides). This electronic property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C-2 position. libretexts.orglibretexts.org

The SNAr mechanism involves two steps:

Addition: A nucleophile attacks the C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is delocalized, including onto the nitrogen and sulfur atoms of the ring and the oxygen atom of the carbonyl group at C-4, which provides significant stabilization. libretexts.org

Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the thiazole ring is restored. pressbooks.pub

This pathway allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, directly onto the thiazole core. chemrxiv.org The reaction often requires elevated temperatures or the use of strong bases to proceed at a practical rate. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C-2 chlorine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions have become fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-2 chloride with an organoboron compound, typically a boronic acid or ester (R'-B(OH)₂), in the presence of a palladium catalyst and a base. libretexts.org This method is highly effective for forming C-C bonds, allowing for the synthesis of 2-aryl or 2-vinyl thiazole derivatives. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling efficiently. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the C-2 chloride with a terminal alkyne (H−C≡C-R') using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.net This reaction is a powerful method for constructing C(sp²)-C(sp) bonds, leading to the formation of 2-alkynylthiazole derivatives. nih.govmdpi.com These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the C-2 chloride with a primary or secondary amine (R'R''NH). The reaction is catalyzed by a palladium complex with specialized, bulky electron-rich phosphine ligands. wikipedia.org The Buchwald-Hartwig amination is a versatile and widely used method for synthesizing aryl amines, offering a significant advantage over harsher, classical methods. wikipedia.orgresearchgate.netlookchem.com

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | C-C | Pd(0) complex, Base | 2-Aryl/Vinyl-thiazole |

| Sonogashira | R-C≡CH | C-C (sp) | Pd(0) complex, Cu(I) salt, Base | 2-Alkynyl-thiazole |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) complex, Ligand, Base | 2-Amino-thiazole |

Electrophilic Substitution on the Thiazole Ring System

The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favorable site due to the directing influence of the ring's nitrogen and sulfur atoms. pharmaguideline.comnumberanalytics.comwikipedia.org The electron density calculated for the thiazole ring indicates that the C5 position is the primary site for electrophilic substitution. wikipedia.org However, the reactivity of the ring is heavily dependent on the nature of the substituents it bears. ias.ac.inias.ac.in

In the case of this compound, both the chloro group at the C2 position and the carbonyl chloride group at the C4 position are electron-withdrawing groups. ias.ac.in These groups deactivate the thiazole nucleus towards electrophilic substitution by reducing its electron density. ias.ac.in Consequently, forcing conditions would be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation on the thiazole ring of this compound. If an electrophilic substitution were to occur, it would be predicted to take place at the C5 position, the only available position on the ring and the one inherently favored for such attacks. pharmaguideline.comnumberanalytics.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Thiazole Ring | Electronic Effect | Influence on Reactivity | Predicted Directing Effect |

|---|---|---|---|---|

| -Cl | 2 | Electron-withdrawing (Inductive) | Deactivating | Ortho, Para-directing (in benzene (B151609) systems) |

Ring-Opening and Ring-Closure Reactions Involving the Thiazole Core

The thiazole ring, while aromatic, can participate in ring-opening and ring-transformation reactions, particularly when suitably substituted. For instance, certain fused thiazole systems, like 1,4-benzothiazines, are known to undergo ring contraction to the more stable 1,3-benzothiazole derivatives upon treatment with nucleophiles. beilstein-journals.org This transformation often involves nucleophilic attack, cleavage of a sulfur-carbon bond, and subsequent intramolecular cyclization. beilstein-journals.org Similarly, ring-opening recombination strategies involving benzothiazole (B30560) salts have been developed for the synthesis of complex heterocyclic structures. researchgate.net

For this compound, the presence of two electrophilic centers—the carbonyl carbon of the acyl chloride and the C2 carbon attached to the chlorine—makes it a potential substrate for nucleophile-induced ring transformations. A strong nucleophile could potentially attack the C2 position, leading to a substitution of the chloride, or it could induce a more complex cascade involving ring-opening. However, specific documented examples of ring-opening or ring-closure reactions starting directly from this compound are not prevalent in the reviewed literature. The high reactivity of the acyl chloride group would likely be the primary site of reaction with most nucleophiles.

Reactions with Organometallic Reagents

This compound offers two primary sites for reaction with organometallic reagents: the highly electrophilic carbonyl chloride group at C4 and the chloro-substituted carbon at C2. The outcome of the reaction is highly dependent on the type of organometallic reagent used.

The carbonyl chloride group reacts readily with organometallic compounds. With highly reactive Grignard reagents (R-MgX), a double addition typically occurs. The first addition results in the formation of a ketone intermediate, which is more reactive than the starting acyl chloride and rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.compressbooks.pub

In contrast, less reactive organometallic reagents, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, allow for a more controlled reaction. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com These reagents will add only once to the acyl chloride, enabling the synthesis of the corresponding ketone in good yield. chemistrysteps.comyoutube.com The reaction generally stops at the ketone stage because Gilman reagents are significantly less reactive towards ketones compared to acyl chlorides. chemistrysteps.com

The chloro substituent at the C2 position of the thiazole ring can participate in palladium-catalyzed cross-coupling reactions. This type of reaction, such as the Suzuki, Stille, or Hiyama couplings, allows for the formation of a new carbon-carbon bond at this position by reacting the 2-chlorothiazole (B1198822) moiety with an organometallic partner (e.g., organoboranes, organostannanes, or organosilanes, respectively). nih.govnih.govyoutube.com These reactions typically require a palladium catalyst and a suitable ligand. youtube.comyoutube.com This dual reactivity allows for the selective functionalization of this compound at either the C4 or C2 position by choosing the appropriate organometallic reagent and reaction conditions.

Table 2: Reactivity of this compound with Organometallic Reagents

| Reagent Type | Reactive Site | Product of Reaction at C4-COCl | Product of Reaction at C2-Cl | Typical Conditions |

|---|---|---|---|---|

| Grignard Reagent (e.g., R-MgBr) | C4-COCl | Tertiary Alcohol (after double addition) | No reaction | Diethyl ether or THF |

| Gilman Reagent (e.g., R₂CuLi) | C4-COCl | Ketone (single addition) | No reaction | Ethereal solvent, often at low temperatures |

| Organoborane (e.g., R-B(OH)₂) | C2-Cl | No reaction | 2-Alkyl/Aryl-1,3-thiazole-4-carbonyl chloride | Pd catalyst, base (Suzuki Coupling) |

Spectroscopic and Structural Elucidation of 2 Chloro 1,3 Thiazole 4 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2-Chloro-1,3-thiazole-4-carbonyl chloride, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The structure of this compound contains a single proton attached to the C5 position of the thiazole (B1198619) ring. This environment is influenced by several electron-withdrawing features: the nitrogen atom at position 3, the chloro group at position 2, and the carbonyl chloride group at position 4. Consequently, this lone proton is expected to be significantly deshielded, resonating far downfield in the ¹H NMR spectrum. In a related 2-chlorothiazole (B1198822) derivative, the thiazole proton was observed at δ 7.67 ppm mdpi.com. Given the additional electron-withdrawing capacity of the adjacent carbonyl chloride group, the chemical shift for the H5 proton in the title compound is anticipated to be even further downfield. It will appear as a sharp singlet due to the absence of any adjacent protons for spin-spin coupling.

| Predicted ¹H NMR Data for this compound | |

| Proton | H5 |

| Predicted Chemical Shift (δ, ppm) | ~ 8.0 - 8.5 |

| Multiplicity | Singlet (s) |

| Integration | 1H |

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the three carbon atoms of the thiazole ring and the carbonyl carbon. The chemical shifts are influenced by electronegativity, hybridization, and resonance effects.

Carbonyl Carbon (C=O): The carbon of the acyl chloride group is highly deshielded and is predicted to appear in the typical range for such functional groups, between δ 160-180 ppm ucalgary.ca.

Thiazole Ring Carbons (C2, C4, C5): These aromatic carbons have distinct chemical shifts based on their substituents. C2, bonded to an electronegative chlorine atom and flanked by two heteroatoms (N and S), is expected to be significantly downfield. In 2-chloro-5-chloromethylthiazole, the C2 signal appears at δ 152.6 ppm semanticscholar.org. C4 is attached to the electron-withdrawing carbonyl group, placing its resonance in a similar downfield region. The C5 carbon, bonded to the single proton, is generally the most upfield of the thiazole carbons mdpi.comasianpubs.org. For a substituted 2-aminothiazole (B372263) derivative, the thiazole carbons C2, C4, and C5 were assigned signals at approximately δ 169.3, 148.7, and 100.8 ppm, respectively asianpubs.org.

| Predicted ¹³C NMR Data for this compound | ||||

| Carbon Atom | Carbonyl (C=O) | C2 | C4 | C5 |

| Predicted Chemical Shift (δ, ppm) | 160 - 175 | 151 - 156 | 145 - 150 | 120 - 135 |

While one-dimensional NMR provides fundamental information, two-dimensional techniques would be employed to confirm assignments unequivocally.

COSY (Correlation Spectroscopy): This technique correlates protons that are coupled to each other. For the title compound, COSY would not be informative as there is only a single, isolated proton with no neighbors to couple with.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be crucial for definitively assigning the proton-bearing carbon. It would show a direct, one-bond correlation between the signal in the ¹H NMR spectrum (~δ 8.0-8.5 ppm) and the C5 signal in the ¹³C NMR spectrum (~δ 120-135 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (2-3 bond) correlations between protons and carbons. For this molecule, the H5 proton would be expected to show correlations to the C4 and C2 carbons of the thiazole ring, as well as to the carbonyl carbon. These correlations would provide definitive proof of the connectivity and substitution pattern of the entire molecule. Data from complex 2-chlorothiazole derivatives has demonstrated the utility of HMBC in detecting cross-peaks between the thiazole proton and all thiazole carbon atoms mdpi.com.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is highly effective for identifying key functional groups. The IR spectrum of this compound would be dominated by a few very characteristic absorption bands. The most prominent feature of an acyl chloride is its carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency due to the electron-withdrawing effect of the chlorine atom reddit.com. This band is typically very strong and sharp. Other expected vibrations include those from the thiazole ring and the carbon-chlorine bonds.

| Predicted IR Absorption Data for this compound | ||

| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1780 - 1810 | Strong, Sharp |

| Thiazole Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium |

| C-Cl Stretch (on Thiazole Ring) | ~ 1060 | Medium |

| C-Cl Stretch (Acyl Chloride) | 650 - 850 | Strong |

The carbonyl absorption for saturated acyl chlorides is typically found around 1800 cm⁻¹ uobabylon.edu.iq. The presence of the aromatic thiazole ring may lead to some conjugation, potentially lowering this frequency slightly into the 1780-1790 cm⁻¹ range. In a related 2-chlorothiazole derivative, a C-Cl group absorption was noted at 1064 cm⁻¹ mdpi.com.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The nominal molecular weight of this compound (C₄HCl₂NOS) is 181 g/mol . Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in an M⁺ peak, an M+2 peak (from one ³⁷Cl) with about 65% the intensity of M⁺, and an M+4 peak (from two ³⁷Cls) with about 10% the intensity.

The fragmentation of acyl chlorides under electron impact ionization is typically characterized by the loss of the chlorine atom from the carbonyl group libretexts.org. This α-cleavage results in the formation of a resonance-stabilized acylium ion, which is often the most abundant fragment (the base peak) in the spectrum ucalgary.calibretexts.org.

| Predicted Mass Spectrometry Fragmentation Data | ||

| m/z Value | Proposed Fragment | Notes |

| 181/183/185 | [M]⁺ (Molecular Ion) | Characteristic 100:65:10 isotope pattern due to two Cl atoms. May be low intensity. |

| 146/148 | [M - Cl]⁺ | Acylium ion, formed by loss of the acyl chloride's Cl. Expected to be a major peak, possibly the base peak. Shows isotope pattern for one Cl atom. |

| 118/120 | [M - Cl - CO]⁺ | Formed by subsequent loss of carbon monoxide (CO) from the acylium ion. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. The calculated monoisotopic mass of this compound provides a precise target for experimental verification.

Calculated Exact Mass for C₄H³⁵Cl₂NOS: 180.9104 u

Experimental confirmation of this exact mass would serve as definitive proof of the compound's elemental formula.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (for suitable derivatives)

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. While classical hydrogen bonds may not be present in all derivatives, other weak interactions play a crucial role in the crystal packing. nih.gov In the crystal structure of 1,3-thiazole-4-carbonitrile, for example, the molecules are organized into wavy layers through C—H⋯N hydrogen bonds. nih.gov These layers are further stacked via weak π–π stacking interactions between the thiazole rings. nih.gov Such interactions are fundamental to the practice of crystal engineering, where a thorough understanding of intermolecular forces is used to design solids with desired properties. rsc.orgdntb.gov.ua

In more complex derivatives, such as those involving aminothiazole moieties, hydrogen bonding can be a dominant feature, often leading to the formation of hydrogen-bonded cyclic dimers. uq.edu.aunih.gov The specific nature of the substituents on the thiazole ring will ultimately determine the predominant intermolecular interactions and the resulting crystal packing arrangement. These interactions can include halogen bonds, van der Waals forces, and dipole-dipole interactions, all of which contribute to the stability of the crystal lattice.

The crystallographic data for a representative derivative, 2-chloro-5-(chloromethyl)thiazole, is summarized in the table below.

| Crystallographic Parameter | 2-chloro-5-(chloromethyl)thiazole |

| Chemical Formula | C₄H₃Cl₂NS |

| Molecular Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Theoretical and Computational Chemistry Studies of 2 Chloro 1,3 Thiazole 4 Carbonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular structure, stability, and reactivity. For a molecule like 2-Chloro-1,3-thiazole-4-carbonyl chloride, such studies would be invaluable.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). A DFT study on this compound would calculate key parameters such as bond lengths, bond angles, and dihedral angles. This would reveal the precise geometry of the thiazole (B1198619) ring and the orientation of its chloro and carbonyl chloride substituents.

Furthermore, an analysis of the electronic structure would provide information on the distribution of electron density, which is crucial for understanding the molecule's polarity and how it interacts with other chemical species. Currently, no published research presents the optimized geometry or detailed electronic structure parameters for this specific compound.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound. (Note: This table is for illustrative purposes only, as no specific literature data is available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | Data not available |

| Bond Length | C4-C(O)Cl | Data not available |

| Bond Length | C=O | Data not available |

| Bond Angle | Cl-C2-N3 | Data not available |

| Bond Angle | C5-C4-C(O) | Data not available |

| Dihedral Angle | S1-C2-N3-C4 | Data not available |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. By comparing the calculated vibrational frequencies with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound.

A theoretical vibrational analysis of this compound would identify the characteristic frequencies for the C-Cl stretch, the C=O stretch of the acyl chloride, and the various vibrations of the thiazole ring. This information would be instrumental for its spectroscopic identification. To date, no such computational spectroscopic analysis has been reported.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

An FMO analysis of this compound would map the distribution of these orbitals across the molecule, predicting which sites are most likely to be involved in electrophilic or nucleophilic attacks. For instance, it would clarify whether the carbonyl carbon or a position on the thiazole ring is more susceptible to nucleophilic attack. This vital predictive data is not currently available in the scientific literature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. (Note: This table is for illustrative purposes only, as no specific literature data is available.)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Site Selectivity

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the electrostatic potential on the surface of a molecule. It provides a clear and intuitive guide to the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would visually identify the most reactive sites. It would likely show a significant positive potential around the carbonyl carbon, confirming its high electrophilicity, and negative potentials around the nitrogen and sulfur atoms of the thiazole ring. However, no such MEP map has been published for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Identification and Activation Energy Calculations

When this compound undergoes a reaction, for example, with a nucleophile, it passes through a high-energy intermediate state known as the transition state. By modeling this reaction, chemists can identify the structure of the transition state and calculate the activation energy—the energy barrier that must be overcome for the reaction to proceed.

These calculations are crucial for understanding reaction kinetics and predicting how changes in the reactants or conditions will affect the reaction rate. For instance, computational studies could compare the activation energies for nucleophilic attack at the carbonyl carbon versus substitution at the C2 position of the thiazole ring, thereby predicting the major product of a reaction. As with the other computational aspects, specific studies on the reaction mechanisms of this compound have not yet been documented.

Solvent Effects on Reaction Pathways

The solvent environment plays a critical role in dictating the reaction pathways, rates, and product distributions for chemical transformations involving this compound. As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The nature of the solvent can stabilize or destabilize transition states and intermediates, thereby altering the reaction mechanism.

Theoretical studies, often employing Density Functional Theory (DFT), can elucidate these effects by modeling the reaction in the presence of explicit or implicit solvent molecules. The primary reaction pathway for acyl chlorides is typically an addition-elimination mechanism. However, depending on the substrate, nucleophile, and solvent, the mechanism can shift along a spectrum from a concerted S_N2-like process to a stepwise pathway involving a tetrahedral intermediate.

Key Solvent Influences:

Polar Protic Solvents (e.g., ethanol, water): These solvents can participate directly in the reaction through solvolysis, leading to the formation of esters or carboxylic acids, respectively. They are highly effective at stabilizing charged intermediates and transition states through hydrogen bonding. This stabilization can significantly accelerate reactions that proceed through ionic pathways. arkat-usa.org For instance, studies on the solvolysis of analogous benzoyl chlorides in ethanol-trifluoroethanol mixtures show a dramatic change in reaction rates and mechanisms, highlighting the profound impact of the solvent's ionizing power and nucleophilicity. arkat-usa.org

Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents possess high dielectric constants and can solvate cations well, but they are less effective at solvating anions compared to protic solvents. They are generally considered good media for many nucleophilic substitution reactions, as they can dissolve ionic reactants while not significantly deactivating the nucleophile through hydrogen bonding.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, reactions involving charged species are generally disfavored. Reaction rates are often slower, and mechanisms that avoid charge separation are preferred.

Computational models can predict reaction energy barriers in different solvents, providing insight into which pathway is kinetically favored. For example, a study on the reaction of other thiazole derivatives highlighted the importance of the solvent in facilitating cyclization reactions through hydrogen bonding, which increases the electrophilicity of the carbonyl group. rsc.org

Table 1: Expected Qualitative Solvent Effects on Reactions of this compound

| Solvent Type | Example(s) | Expected Effect on Nucleophilic Substitution | Mechanistic Implication |

|---|---|---|---|

| Polar Protic | Ethanol, Water | Can act as a nucleophile (solvolysis); Stabilizes charged intermediates. arkat-usa.org | Favors stepwise (addition-elimination) or S_N1-like pathways. |

| Polar Aprotic | Acetonitrile, DMF | Accelerates reactions with anionic nucleophiles. | Supports a wide range of mechanisms, including concerted S_N2. |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely published, this computational technique is exceptionally well-suited for studying its intermolecular interactions in various environments. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Applications for Intermolecular Interaction Studies:

Solvation Shell Analysis: MD simulations can reveal the precise arrangement of solvent molecules around this compound. This includes identifying preferential interaction sites, such as hydrogen bonding to the nitrogen or sulfur atoms of the thiazole ring or dipole-dipole interactions with the carbonyl and chloro groups. Understanding the structure of the solvation shell is crucial for explaining solvent effects on reactivity.

Conformational Dynamics: The simulation can track the rotational dynamics around the single bond connecting the carbonyl group to the thiazole ring. The preferred orientation (conformation) of the molecule can be influenced by intermolecular interactions with the surrounding solvent, which in turn can affect its reactivity and how it binds to other molecules.

Interaction with Surfaces or Macromolecules: If this molecule were to be studied for materials or biological applications, MD simulations could model its interaction with a solid surface or the active site of a protein. Such simulations, often combined with molecular docking, can calculate binding energies and identify the key intermolecular forces (e.g., hydrogen bonds, π–π stacking, hydrophobic interactions) that stabilize the complex. nih.gov For example, MD simulations have been successfully used to confirm the stability of complexes between other thiazole derivatives and protein targets. nih.gov

The force fields used in these simulations are paramount for accuracy and are parameterized using quantum mechanical calculations and experimental data to correctly describe the potential energy of the system as a function of its atomic coordinates.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as their reaction rate or biological activity. researchgate.net Although specific biological outcomes are excluded from this discussion, the QSAR methodology provides a powerful framework for rationally designing derivatives of this compound with optimized properties.

The process involves several key steps:

Dataset Assembly: A series of derivatives is synthesized or computationally designed where specific parts of the parent molecule are systematically varied. For this compound, this could involve replacing the chlorine atom at the 2-position or modifying the acyl chloride into various amides or esters.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN), are used to build a mathematical equation that links the descriptors to the observed property (the "activity"). nih.govrsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of 2-Chloro-1,3-thiazole-4-carboxamide Derivatives

This table is for illustrative purposes only to demonstrate the types of descriptors used in QSAR modeling.

| Derivative (R group on Amide) | Molecular Weight (Daltons) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Steric Descriptor (e.g., Molar Refractivity) |

| -H | 162.6 | 0.85 | 3.1 | 35.4 |

| -CH₃ | 176.6 | 1.20 | 3.3 | 40.0 |

| -C₆H₅ (Phenyl) | 238.7 | 2.50 | 3.8 | 62.1 |

| -C₆H₄-F (4-Fluorophenyl) | 256.7 | 2.65 | 2.5 | 62.5 |

The resulting QSAR model can identify which structural features are most important for a given property. For instance, a model might reveal that increasing the steric bulk of a substituent negatively impacts the desired outcome, while higher hydrophobicity has a positive effect. This information provides invaluable guidance for the synthesis of new derivatives with enhanced properties.

Advanced Applications and Derivatization Strategies for 2 Chloro 1,3 Thiazole 4 Carbonyl Chloride in Specialized Chemical Fields

Design and Synthesis of Novel Thiazole-Containing Heterocyclic Systems

The inherent reactivity of 2-chloro-1,3-thiazole-4-carbonyl chloride makes it an ideal starting material for synthesizing fused and polycyclic heterocyclic structures. The acyl chloride group readily undergoes reactions with nucleophiles to form amides, esters, and ketones, while the chloro group can be displaced through nucleophilic aromatic substitution, enabling the formation of new rings.

Fusion to Other Aromatic and Heteroaromatic Rings

The dual reactivity of the title compound facilitates the annulation of additional rings onto the thiazole (B1198619) core, leading to the formation of diverse fused heterocyclic systems. A primary strategy involves a two-step reaction sequence where the acyl chloride first reacts with a suitably functionalized aromatic or heteroaromatic amine. The resulting intermediate can then undergo an intramolecular cyclization via displacement of the 2-chloro substituent to form a new ring.

A significant application of this methodology is in the synthesis of thiazolo[4,5-b]pyridines . dmed.org.ua These structures are considered bioisosteres of purines and exhibit a wide range of pharmacological effects. dmed.org.ua The general synthetic approach would involve the acylation of an aminopyridine derivative, followed by an intramolecular cyclization to yield the fused bicyclic system. Similarly, the compound serves as a precursor for thieno[3,2-d]thiazoles , which are synthesized by reacting the thiazole building block with appropriate thiophene-based precursors. nih.gov The Gewald reaction, a common method for synthesizing thieno[3,2-d]thiazoles, often involves precursors that can be derived from or react with acyl chlorides. nih.gov

| Reactant Type | Fused Heterocyclic System | Synthetic Strategy |

| Aminopyridine Derivatives | Thiazolo[4,5-b]pyridine | Acylation followed by intramolecular nucleophilic substitution. dmed.org.uadmed.org.ua |

| Aminothiophene Derivatives | Thieno[3,2-d]thiazole | Acylation and subsequent cyclization/condensation reactions. nih.gov |

| o-Phenylenediamines | Benzimidazolo-thiazole derivatives | Formation of an amide bond followed by intramolecular cyclization. |

Construction of Polycyclic Thiazole Architectures

Beyond simple bicyclic systems, this compound is instrumental in constructing more complex, polycyclic architectures. These multi-ring systems are of great interest in materials science and medicinal chemistry. The synthesis of benzo nih.govclockss.orgthiazolo[2,3-c] dmed.org.uaclockss.orgnih.govtriazoles , for instance, can be envisioned starting from precursors derived from the title compound. nih.gov This process typically involves building a triazole ring onto the thiazole core, followed by fusion with a benzene (B151609) ring. The synthetic route often relies on the reaction of a hydrazide with the thiazole moiety, a transformation readily achievable via the acyl chloride function. nih.gov

The construction of these complex scaffolds often involves multi-step sequences or cascade reactions initiated by the high reactivity of the acyl chloride. For example, reaction with a binucleophilic reagent can lead to the formation of two new rings in a sequential or one-pot fashion.

Synthesis of Thiazole-Based Polymers and Conjugated Materials

The development of organic electronics has spurred interest in conjugated polymers for applications in devices like organic light-emitting diodes (OLEDs). Thiazole and thiazolo[5,4-d]thiazole (B1587360) units are valuable components in these materials due to their electron-deficient nature, which imparts desirable electronic properties and oxidative stability. mdpi.com While direct polymerization of this compound is not commonly reported, it serves as a critical precursor to monomers used in such polymerizations.

For instance, the carbonyl chloride can be converted into other functional groups, such as aldehydes or boronic esters, which are then used in cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling). The synthesis of thiazole-based fluorophores for blue light-emitting polymers has been noted as a significant application area for thiazole derivatives. researchgate.net The derivatization of the title compound allows for the introduction of various aryl groups, tuning the electronic and photophysical properties of the resulting monomers and polymers. acs.org

Role in Medicinal Chemistry Research (excluding specific therapeutic indications, dosage, and clinical trial data)

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities. nih.gov The structural features of this compound make it an excellent starting point for generating libraries of novel compounds for drug discovery programs.

Scaffold for Investigational Pharmaceutical Leads and Probes

A chemical scaffold is a core structure upon which various substituents are appended to explore the chemical space and optimize biological activity. This compound is an ideal scaffold for creating diverse molecular libraries. The acyl chloride at the C4 position is a key handle for derivatization, allowing for the introduction of a wide variety of side chains through amide bond formation with different amines. This approach is a cornerstone of combinatorial chemistry and fragment-based drug discovery.

The resulting 2-chloro-thiazole-4-carboxamides can then be further modified at the C2 position, allowing for dual points of diversification from a single, readily available starting material. This strategy enables the rapid generation of numerous analogues for screening against biological targets. Heterocyclic systems like 1,3,4-thiadiazole (B1197879) and 2-aminothiazole (B372263) are recognized as important scaffolds for developing new antimicrobial and anticancer agents, highlighting the value of the thiazole core in generating lead compounds. nih.govnih.govnih.gov

| Scaffold Feature | Utility in Medicinal Chemistry | Example Application |

| C4-Acyl Chloride | Primary point for diversification via amidation/esterification. chromatographyonline.com | Generation of amide libraries for high-throughput screening. |

| C2-Chloro Group | Secondary point for diversification via substitution. | Introduction of various nucleophiles (amines, thiols) to modulate activity. nih.gov |

| Thiazole Core | Privileged structure with known biological relevance. nih.govbenthamscience.com | Basis for kinase inhibitors, antimicrobial, and anti-inflammatory agents. nih.gov |

Derivatization for Target Molecule Synthesis with Biological Relevance

The primary use of this compound in this context is its derivatization to create specific molecules designed to interact with biological targets. The conversion of the acyl chloride to an amide is a particularly powerful transformation. By reacting the compound with a diverse set of primary or secondary amines, chemists can synthesize a vast array of N-substituted 2-chlorothiazole-4-carboxamides.

These derivatives are often investigated as potential inhibitors of enzymes, such as protein kinases, which are crucial targets in oncology research. The deregulation of protein kinases is a known factor in cancer development, making multi-targeting kinase inhibitors a key strategy in modern therapy. nih.gov The thiazole scaffold is a common feature in many kinase inhibitors, and the ability to easily synthesize a library of amide derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors. For example, derivatives bearing a pyrazoline-3-one ring conjugated to a thiazole scaffold have been synthesized and evaluated as multi-targeting kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives to Understand Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. The derivatization of this compound is a key strategy for conducting such studies. The high reactivity of the carbonyl chloride group allows for the straightforward synthesis of a large library of amide and ester derivatives by reacting it with various amines and alcohols.

These SAR studies typically involve a systematic approach where specific parts of the derivative molecule are altered to probe their interaction with a biological target, such as an enzyme or receptor. For thiazole-based compounds, research has shown that different substituents on the thiazole ring and its appended groups can dramatically influence biological outcomes. nih.govnih.gov For instance, in the development of antitubercular agents based on a 2-aminothiazole scaffold, the N-2 position of the aminothiazole was found to be highly flexible, allowing for the introduction of various substituted benzoyl groups to significantly improve activity. nih.gov

In the context of derivatives from this compound, SAR exploration would focus on several key areas:

The Amide/Ester Linkage: The nature of the atom connecting to the carbonyl (nitrogen in amides, oxygen in esters) and any substituents on it can influence hydrogen bonding capacity and conformational rigidity. academie-sciences.fr

The Appended Moiety: The size, shape, and electronic properties of the group introduced via the amine or alcohol (e.g., substituted aryl, alkyl, or heterocyclic rings) are systematically varied. This allows researchers to map the binding pocket of the target protein, optimizing for hydrophobic, steric, and electronic interactions.

The Thiazole Core: While the core is fixed when starting from this precursor, the 2-chloro substituent is a key feature. Its electron-withdrawing nature influences the electronic properties of the entire molecule, affecting its reactivity and potential to form halogen bonds or other non-covalent interactions with a biological target.

By synthesizing and testing a matrix of such derivatives, researchers can build a comprehensive SAR model. This model is crucial for understanding the molecular interactions driving the desired biological effect and for rationally designing new compounds with enhanced potency and selectivity. academie-sciences.fr

Development of Functional Materials

The unique electronic and structural properties of the thiazole ring make it a compelling component in the design of advanced functional materials. The ability to easily derivatize this compound allows for its incorporation into polymers and photo-active compounds.

The rigid, planar, and aromatic nature of the thiazole ring is a desirable characteristic for the construction of molecules used in organic electronics. Research has shown that thiazole derivatives can be integral components of organic light-emitting diodes (OLEDs), fluorescent dyes, and other electroluminescent materials. nih.gov For example, novel dyes incorporating both carbazole (B46965) and thiazole motifs have been synthesized and shown to possess excellent photo-conductivity and high luminescence efficiency. nih.gov

Starting with this compound, chemists can synthesize novel materials for these applications. By reacting it with complex alcohols or amines that possess chromophoric or mesogenic (liquid crystal-forming) properties, new molecules can be created. The thiazole core contributes to the required electronic properties and structural rigidity, while the appended groups can be tailored to control characteristics like color emission, charge transport, and self-assembly into ordered liquid crystalline phases.

The development of advanced polymers with specialized properties (e.g., high thermal stability, conductivity, specific optical properties) is a major field of materials science. Acyl chlorides are classic functional groups used in step-growth polymerization. The carbonyl chloride group of this compound makes it an excellent monomer or co-monomer for producing novel polymers.

Through polycondensation reactions with di-functional monomers like diamines or diols, it can be used to synthesize polyamides or polyesters, respectively. In these polymers, the 2-chloro-1,3-thiazole unit would be incorporated directly into the polymer backbone. This integration would imbue the final material with the inherent properties of the thiazole ring, potentially leading to polymers with enhanced thermal resistance, unique refractive indices, or specific charge-transport capabilities, making them suitable for specialized applications in electronics, aerospace, or coatings.

Sensors and Chemo-sensing Platforms

The functionalized thiazole core, particularly that derived from this compound, represents a versatile scaffold for the development of advanced sensors and chemo-sensing platforms. The inherent electronic properties of the thiazole ring, combined with the reactive carbonyl chloride handle, allow for its strategic incorporation into larger molecular systems designed for selective analyte recognition. These derivatives are particularly prominent in the fields of optical and electrochemical sensing.

Thiazole derivatives are integral to the design of chemosensors, which are molecules that signal the presence of a specific analyte through a measurable change, such as color or fluorescence. researchgate.net The nitrogen and sulfur atoms within the thiazole ring act as coordination sites for metal ions, making thiazole-based compounds effective ligands for their detection. researchgate.netnih.gov This interaction can lead to the formation of metal complexes, which can be observed through various analytical techniques. researchgate.net

A significant area of application for thiazole derivatives is in the development of fluorometric and colorimetric sensors for heavy metal ions. nih.gov These sensors are crucial for environmental monitoring due to the toxicity of heavy metals. researchgate.netnih.gov Thiazole-based sensors have been developed for a range of metal ions, including cadmium (Cd²⁺), copper (Cu²⁺), mercury (Hg²⁺), lead (Pb²⁺), and zinc (Zn²⁺), among others. researchgate.netnih.gov The sensing mechanism often involves the binding of the metal ion to the thiazole derivative, which in turn modulates the electronic properties of the molecule and leads to a change in its absorption or emission spectrum. researchgate.net

Furthermore, the versatility of the thiazole scaffold extends to the detection of biomolecules. For instance, Thiazole Orange, a well-known fluorescent dye, has been extensively used in the development of "turn-on" fluorescent sensors. nih.govsemanticscholar.org These sensors exhibit low background fluorescence that is significantly enhanced upon binding to specific targets like DNA or proteins. nih.gov This property is attributed to the restriction of intramolecular rotation upon binding, leading to a pronounced fluorescence signal. nih.govsemanticscholar.org

The derivatization of this compound is a key strategy in creating these sophisticated sensing molecules. The reactive carbonyl chloride group allows for the covalent attachment of the thiazole unit to other functional moieties, such as fluorophores, chromophores, or specific recognition elements. This modular approach enables the rational design of sensors with tailored selectivity and sensitivity for a wide array of analytes.

Below is a table summarizing the application of various thiazole derivatives in chemo-sensing.

| Thiazole Derivative Class | Target Analyte(s) | Sensing Mechanism | Key Findings |

| General Thiazole Derivatives | Heavy Metal Ions (e.g., Cd²⁺, Cu²⁺, Hg²⁺, Pb²⁺, Zn²⁺) | Colorimetric/Fluorometric | Formation of metal complexes with the thiazole ring leads to detectable changes in color or fluorescence. researchgate.netnih.gov |

| 2-(2′-hydroxyphenyl)-4-phenylthiazole Derivatives | Fluoride (B91410) Ions (F⁻) | Fluorometric | Interaction with fluoride ions causes a red-shift in UV-vis absorption and a large Stokes shift in fluorescence emission. researchgate.net |

| Thiazole Orange | Biomolecules (e.g., DNA, Proteins) | Fluorescent "Turn-On" | Binding to the target molecule restricts intramolecular torsion, leading to a significant increase in fluorescence intensity. nih.govsemanticscholar.org |

| Thiazole-based Schiff Bases | Metal Ions | Fluorescent | Can form complexes with metal ions like platinum(II) and palladium(II), exhibiting fluorescent properties. daneshyari.com |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 2-Chloro-1,3-thiazole-4-carbonyl chloride and its derivatives traditionally relies on methods that may involve hazardous reagents and generate significant waste. A crucial future direction is the development of environmentally benign synthetic routes. Research should focus on minimizing the environmental impact by employing renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov

Future investigations could explore:

One-Pot Syntheses: Designing one-pot, multi-component reactions that combine precursor molecules to form the target compound or its derivatives in a single step, thereby reducing solvent usage and purification steps. ijcce.ac.irbepls.com Efficient one-pot methods have been developed for other functionalized thiazoles and could be adapted. ingentaconnect.com

Green Solvents and Catalysts: The use of water, supercritical fluids, or biodegradable solvents in place of volatile organic compounds is a key area. bepls.com Research into recyclable, heterogeneous catalysts, such as nanocatalysts or enzyme-based systems, could offer significant advantages in terms of efficiency and waste reduction. nih.govacs.org For instance, the conversion of the corresponding carboxylic acid to the acyl chloride could be achieved using safer, solid-supported reagents or catalytic methods instead of traditional chlorinating agents like thionyl chloride. jcsp.org.pkmdpi.com

Energy-Efficient Methods: The application of microwave irradiation or ultrasonic assistance can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. bepls.comnih.gov

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Microwave-Assisted Synthesis | Acceleration of the cyclization step to form the thiazole (B1198619) ring or the chlorination of the carboxylic acid. bepls.com | Reduced reaction times, higher yields, lower energy consumption. |

| Ultrasonic Irradiation | Facilitating reactions at lower temperatures, potentially increasing selectivity. nih.gov | Mild reaction conditions, improved yields. |

| Biocatalysis | Enzymatic resolution of precursors or enzymatic synthesis of the thiazole core. | High selectivity, use of renewable resources, mild conditions. |

| Reusable Catalysts | Employing solid-supported catalysts for the synthesis or functionalization of the thiazole ring. acs.org | Simplified product purification, reduced catalyst waste. |

Catalytic Approaches for Selective Functionalization

The this compound molecule possesses multiple reactive sites. While the acyl chloride is highly reactive towards nucleophiles, chemistrystudent.comlibretexts.org the thiazole ring itself offers possibilities for further functionalization, particularly at the C5 position. Future research should prioritize the development of catalytic methods that enable precise and selective modification of the molecule.

Key areas for exploration include:

C-H Functionalization: Modern catalytic methods for direct C-H bond activation represent a powerful tool for molecular construction. nih.govnih.gov Developing palladium, copper, or photoredox-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C5 position of the thiazole ring would open up a vast chemical space for novel derivatives.

Cross-Coupling Reactions: The chlorine atom at the C2 position is a handle for various cross-coupling reactions. Investigating catalytic systems (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can selectively activate the C2-Cl bond without reacting with the acyl chloride group would be a significant advancement. This would allow for the introduction of aryl, alkynyl, or amino groups, respectively.

Regioselective Catalysis: Research into catalysts that can distinguish between the different reactive sites based on steric or electronic factors is paramount. This would enable programmed, sequential functionalization, allowing chemists to build molecular complexity in a controlled manner. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its predictable reactions as an acyl chloride and a chloro-heterocycle, the unique juxtaposition of these functional groups in this compound may give rise to novel and unconventional reactivity.

Future studies could investigate:

Intramolecular Cyclizations: Designing reactions where a nucleophile, attached via the acyl chloride group, subsequently reacts with the C2 or C5 position of the thiazole ring to form fused heterocyclic systems.

Radical Reactions: Exploring the generation of acyl radicals from the carbonyl chloride function under photochemical or radical-initiating conditions. rsc.org These highly reactive intermediates could participate in novel addition or cyclization reactions.

Domino and Cascade Reactions: Devising multi-step sequences where the initial reaction at the acyl chloride triggers a cascade of subsequent transformations within the molecule, leading to the rapid construction of complex molecular architectures from a simple starting material. researchgate.net

Integration with High-Throughput Synthesis and Screening Technologies

To fully exploit the synthetic potential of this compound as a scaffold, its chemistry must be integrated with modern high-throughput technologies. This will accelerate the discovery of new compounds with desirable properties.

Future directions include:

Automated Synthesis Platforms: Adapting the synthesis of derivatives into automated, robotic platforms. nih.govsigmaaldrich.comwikipedia.org This involves developing robust reactions that can be performed in parallel, using reagent cartridges and automated purification systems to generate large libraries of compounds. sigmaaldrich.com

Solid-Phase Synthesis: Developing methods to immobilize the thiazole scaffold on a solid support, allowing for the use of excess reagents and simplified purification. This is particularly amenable to the high-throughput synthesis of amide or ester libraries from the acyl chloride. nih.gov

High-Throughput Screening (HTS): Generating diverse libraries of thiazole derivatives and screening them against a wide range of biological targets or for specific material properties. acs.orgnih.govthermofisher.com This approach significantly increases the probability of identifying hit compounds for drug discovery or materials science applications. nih.govmdpi.com

Advanced Spectroscopic Characterization of Transient Species and Intermediates

The reactions of this compound likely involve a variety of short-lived, transient intermediates that dictate the final product distribution and reaction efficiency. A deeper understanding of these species is crucial for reaction optimization and the discovery of new transformations.

Future research should employ:

In-situ Spectroscopy: Using techniques like in-situ IR or NMR spectroscopy to monitor reaction progress in real-time, identifying key intermediates and understanding reaction kinetics.

Transient Absorption Spectroscopy: This technique can be used to detect and characterize highly reactive, short-lived species such as radicals or excited states, particularly in photochemical reactions. rsc.org

Computational Modeling: Combining experimental spectroscopic data with high-level quantum mechanical calculations to elucidate the structures and energies of transition states and intermediates that are difficult or impossible to observe directly.

Machine Learning and AI-Driven Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. Applying these tools to the chemistry of this compound can guide research efforts and accelerate progress.

Promising avenues include:

Reactivity and Regioselectivity Prediction: Developing ML models trained on experimental and computational data to predict the most likely site of functionalization on the thiazole ring under various reaction conditions. nih.govnih.govresearchgate.netbohrium.com This can save significant experimental effort by prioritizing the most promising reaction pathways.

De Novo Molecular Design: Using generative AI models to design novel molecules based on the this compound scaffold. These models can be optimized to predict compounds with specific properties, such as high binding affinity to a biological target or desired physicochemical characteristics. researchgate.netnih.govmdpi.com

Reaction Condition Optimization: Employing ML algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of specific derivatives, maximizing yield and minimizing byproducts. youtube.com This data-driven approach can outperform traditional, one-variable-at-a-time optimization methods. cmu.edu

| AI/ML Application | Specific Goal for this compound | Expected Outcome |

| Random Forest Models | Predict the regioselectivity of C-H functionalization at the C5 position. nih.gov | Accurate prediction of major products, guiding synthetic strategy. |

| Generative Adversarial Networks (GANs) | Design novel inhibitors based on the thiazole scaffold for a specific protein target. | Identification of promising new drug candidates for synthesis and testing. |

| Bayesian Optimization | Optimize the yield of a challenging cross-coupling reaction at the C2 position. youtube.com | Rapid identification of optimal reaction conditions with fewer experiments. |

Q & A

Q. What are the common synthetic routes for 2-chloro-1,3-thiazole-4-carbonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via chlorination of precursor thiazole derivatives. For example, chloroacetyl chloride (CAS 79-04-9) may react with thioamides or thioureas under controlled anhydrous conditions to form the thiazole backbone, followed by selective chlorination at the 4-position . Optimization involves adjusting stoichiometric ratios (e.g., POCl₃ as a chlorinating agent), temperature (40–80°C), and solvent polarity (e.g., dichloromethane or THF). Catalytic systems like Lewis acids (e.g., AlCl₃) can enhance yield .